molecular formula C23H14N2O6 B11688901 2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11688901
M. Wt: 414.4 g/mol
InChI Key: DQMVAMQKBJAZGV-UHFFFAOYSA-N
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Description

2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both acetyl and nitro functional groups attached to a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Acetyl Group: This step might involve Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Materials Science: In the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both acetyl and nitro groups suggests potential for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(3-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitro group, potentially altering its reactivity and applications.

    5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the acetyl group, which might affect its chemical properties and biological activity.

Uniqueness

The combination of acetyl and nitro groups in 2-(3-ACETYLPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides a unique set of chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H14N2O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-(3-acetylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C23H14N2O6/c1-13(26)14-4-2-6-17(10-14)24-22(28)19-9-8-16(12-20(19)23(24)29)21(27)15-5-3-7-18(11-15)25(30)31/h2-12H,1H3

InChI Key

DQMVAMQKBJAZGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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